molecular formula C8H12O5 B119100 (3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde CAS No. 53167-11-6

(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde

Cat. No.: B119100
CAS No.: 53167-11-6
M. Wt: 188.18 g/mol
InChI Key: RSHCFFAQYBYYGI-XZBKPIIZSA-N
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Description

(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H12O5 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHCFFAQYBYYGI-XZBKPIIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452541
Record name (3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53167-11-6
Record name (3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Reactant of Route 2
(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Reactant of Route 4
(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Reactant of Route 5
(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Reactant of Route 6
(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Customer
Q & A

Q1: What is the structural characterization of 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose?

A1: While the provided abstracts do not contain the exact molecular formula and weight, they highlight significant structural information:

  • Dimeric Form: The compound exists as a dimer in its crystalline state.
  • Twist-Boat Conformation: In CDCl3 and CD3OD solutions, it adopts a twist-boat conformation.

Q2: How is 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose used in the synthesis of other compounds?

A2: The research highlights the use of this compound as a starting material for the synthesis of various derivatives:

  • Fluoroalkylated Sugars: It serves as a precursor for synthesizing trifluoromethyl and perfluoroalkyl derivatives of sugars. This is achieved through organometallic reactions with perfluoroalkyl Grignard reagents or f-alkyltrimethylsilanes.
  • Stereoselective Synthesis: The reactions exhibit varying degrees of stereoselectivity depending on the metal employed, allowing for the controlled synthesis of specific diastereomers.

Q3: What are the potential applications of the derivatives synthesized from 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose?

A3: The synthesized derivatives have potential applications in various fields:

  • Surfactants: The amphiphilic nature of some deprotected fluoroalkylated sugars makes them potential candidates for surfactant applications.
  • Liquid Crystals: Certain derivatives exhibit liquid crystal properties, both thermotropic and lyotropic, indicating potential use in display technologies and other areas utilizing liquid crystals.
  • Nucleosides: The synthesis of trifluoromethylated nucleoside analogs, using the compound as a precursor, opens possibilities in developing novel antiviral agents.

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